Lupulone C

Übersicht

Beschreibung

Lupulone C is a natural compound found in Humulus lupulus (commonly known as hops). Hops are economically significant plants cultivated worldwide for their female inflorescences, often referred to as “hop cones” or simply “hops.” These glandular hairs within the hop strobiles (lupulin glands) produce a bitter, resinous substance that plays a crucial role in beer brewing, baking, and even pharmaceutical applications .

Synthesis Analysis

The synthesis of Lupulone C involves intricate pathways, including biosynthetic steps within the hop plant. Researchers have successfully developed methods for synthesizing beta acids or lupulones, which are known for their diverse properties, including anti-cancer, anti-inflammatory, anti-oxidative, and antimicrobial activities .

Molecular Structure Analysis

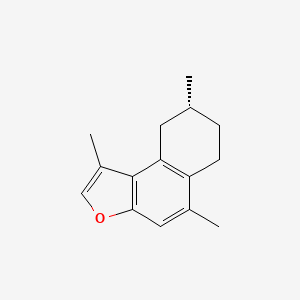

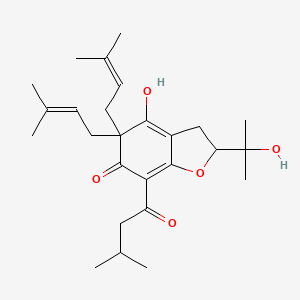

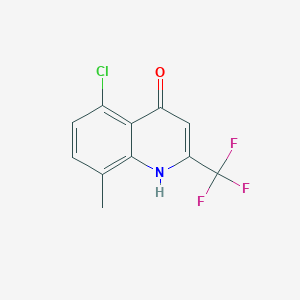

The molecular structure of Lupulone C is characterized by its prenylated polyketide framework. It belongs to a series of related compounds, including colupulone and other lupulones. These molecules exhibit unique chemical features, such as the presence of prenyl groups and aromatic rings. Analyzing the exact arrangement of atoms and functional groups within Lupulone C provides insights into its biological activity .

Chemical Reactions Analysis

Lupulone C participates in various chemical reactions, both within the hop plant and potentially in other contexts. Investigating its reactivity, stability, and potential transformations under different conditions sheds light on its behavior. Researchers have explored its interactions with other compounds, including enzymes and reactive species .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

- Inhibition of Pathogenic Bacteria in Poultry : Lupulone demonstrated significant antimicrobial activity against Clostridium perfringens in chickens, suggesting potential as an alternative to antibiotics in poultry farming. It effectively reduced pathogenic clostridia levels in the gastrointestinal tract when administered through water (Siragusa et al., 2008).

- Synergistic Antibacterial Effects : Research indicates a positive co-action between lupulone and certain antibiotics, such as polymyxin B sulfate and tobramycin, against various bacteria, including Gram-positive strains. This synergy could lead to new antibacterial formulations (Natarajan et al., 2008).

Cancer Research

- Inducing Apoptosis in Cancer Cells : Studies show that lupulone can activate apoptotic pathways in colon cancer cells, including TRAIL-sensitive and TRAIL-resistant cells. It highlights its potential in cancer therapy, particularly for its ability to overcome resistance in metastatic cells (Lamy et al., 2008).

- Anticancer Activity in Prostate Cancer : Lupulone and its derivatives have shown potent anticancer activity against prostate cancer cells. These compounds induce apoptosis and autophagy, suggesting their potential as therapeutic agents (Mouratidis et al., 2013).

Antioxidant and Reactive Species Interaction

- Reactivity with 1-Hydroxyethyl Radical : Lupulone exhibits high reactivity towards the 1-hydroxyethyl radical, a characteristic that could be relevant in the food and bioethanol industries where lupulone is used for its antibacterial properties (De Almeida et al., 2012).

Antiangiogenic Properties

- Inhibition of Angiogenesis : Lupulone has demonstrated the ability to inhibit angiogenesis, a critical process in tumor development. This effect was observed both in vitro and in vivo, positioning lupulone as a potential chemopreventive agent (Siegel et al., 2008).

Impact on Intestinal Microbiota

- Effects on Chicken Intestine Microbiota : The administration of lupulone in poultry can significantly alter the intestinal microbiota, particularly reducing pathogenic Clostridium perfringens without significantly affecting the overall microbiota. This suggests its use as a botanical agent in poultry farming (Tillman et al., 2011).

Theranostic Applications

- Development of Theranostic Probes : Research on Tc-99m-labeled lupulone-conjugated Fe3O4@TiO2 nanocomposites has shown potential for their use in imaging and therapy, particularly in prostate cancer treatment (Tutun et al., 2021).

Wirkmechanismus

- Anti-cancer Activity : Lupulone C inhibits the growth of certain cancer cells, such as SW620 colon cancer cells and liver cancer cells (HCC). It may interfere with cellular processes or signaling pathways involved in cancer progression .

- Cytochrome P-450 Inhibition : Co-lupulone has been shown to inhibit the activation of cytochrome P-450 procarcinogens, which play a role in metabolizing xenobiotics and carcinogens .

Eigenschaften

IUPAC Name |

4-hydroxy-2-(2-hydroxypropan-2-yl)-7-(3-methylbutanoyl)-5,5-bis(3-methylbut-2-enyl)-2,3-dihydro-1-benzofuran-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O5/c1-15(2)9-11-26(12-10-16(3)4)23(28)18-14-20(25(7,8)30)31-22(18)21(24(26)29)19(27)13-17(5)6/h9-10,17,20,28,30H,11-14H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIUJFSCSONDPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=C2C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC(O2)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lupulone C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate](/img/structure/B3029230.png)